

2-Amino-4-bromobenzoic Acid: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472 Get Quote

Shanghai, China - **2-Amino-4-bromobenzoic acid**, a readily available aromatic building block, is gaining increasing attention in the field of agrochemical research and development. Its unique structural features, including an amino group, a carboxylic acid, and a bromine atom on the benzene ring, provide a versatile platform for the synthesis of novel herbicides, fungicides, and insecticides. This application note explores the utility of **2-amino-4-bromobenzoic acid** in the synthesis of two key heterocyclic scaffolds with proven agrochemical potential: quinazolin-4(3H)-ones and 4H-3,1-benzoxazin-4-ones.

Key Applications in Agrochemical Synthesis

The primary application of **2-amino-4-bromobenzoic acid** in agrochemical synthesis lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The resulting 7-bromo-quinazolin-4(3H)-one and 7-bromo-4H-3,1-benzoxazin-4-one cores can be further functionalized at various positions to modulate their biological activity, selectivity, and physicochemical properties.

7-Bromo-quinazolin-4(3H)-one Derivatives: A Platform for Diverse Bioactivities

Quinazolin-4(3H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 7-position, derived from **2-amino-4-bromobenzoic acid**, can significantly enhance the efficacy of these molecules.

Herbicidal Activity: Certain 2-substituted-7-bromo-quinazolin-4(3H)-ones have shown promise as herbicides. For instance, derivatives incorporating an aryloxyphenoxypropionate motif have been investigated as potential acetyl-CoA carboxylase (ACCase) inhibitors, a key enzyme in fatty acid biosynthesis in grasses.[1]

Fungicidal and Antibacterial Activity: Brominated quinazolinone derivatives have demonstrated potent activity against a range of fungal and bacterial pathogens. For example, various 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited significant zones of inhibition against pathogenic fungi and bacteria.[2]

Insecticidal Activity: While less explored, the quinazolinone scaffold has also been investigated for its insecticidal properties, with some derivatives showing activity against various insect pests.

7-Bromo-4H-3,1-benzoxazin-4-one Derivatives: Emerging Agrochemical Candidates

The 4H-3,1-benzoxazin-4-one scaffold, also accessible from **2-amino-4-bromobenzoic acid**, represents another promising avenue for the development of novel agrochemicals. These compounds are known to possess a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The bromine substituent at the 7-position can play a crucial role in enhancing these activities.

Experimental Protocols

The following are generalized protocols for the synthesis of key agrochemical intermediates from **2-amino-4-bromobenzoic acid**.

Protocol 1: Synthesis of 7-Bromo-2-substituted-4H-3,1-benzoxazin-4-one

This protocol describes a general method for the synthesis of 7-bromo-2-substituted-4H-3,1-benzoxazin-4-ones via the cyclization of N-acyl-**2-amino-4-bromobenzoic acid**.

Materials:

• 2-Amino-4-bromobenzoic acid

- Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
- Pyridine or other suitable base
- · Acetic anhydride
- Inert solvent (e.g., toluene, dioxane)

Procedure:

- N-Acylation: In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid in an inert solvent. Add a suitable base, such as pyridine. Cool the mixture in an ice bath and slowly add the desired acid chloride or anhydride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work-up and Isolation of N-acyl intermediate: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-acyl-2-amino-4-bromobenzoic acid. Filter the precipitate, wash with cold water, and dry.
- Cyclization: Reflux the obtained N-acyl-2-amino-4-bromobenzoic acid in acetic anhydride for several hours.
- Isolation of Benzoxazinone: Cool the reaction mixture and pour it into ice-water to precipitate the 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 7-Bromo-2-substituted-quinazolin-4(3H)-one

This protocol outlines the synthesis of 7-bromo-2-substituted-quinazolin-4(3H)-ones from the corresponding 7-bromo-2-substituted-4H-3,1-benzoxazin-4-one.

Materials:

- 7-Bromo-2-substituted-4H-3,1-benzoxazin-4-one
- Amine (e.g., ammonium acetate, primary amine)
- Solvent (e.g., glacial acetic acid, ethanol)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the 7-bromo-2-substituted-4H-3,1benzoxazin-4-one in a suitable solvent like glacial acetic acid.
- Amination and Cyclization: Add the appropriate amine (e.g., ammonium acetate for an unsubstituted N-3 position, or a primary amine for a substituted N-3 position).
- Reaction Conditions: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
- Isolation: Cool the reaction mixture and pour it into ice-water. The 7-bromo-2-substituted-quinazolin-4(3H)-one will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

Data Presentation

The following tables summarize the potential agrochemical activities of quinazolinone and benzoxazinone derivatives, highlighting the importance of the bromine substituent.

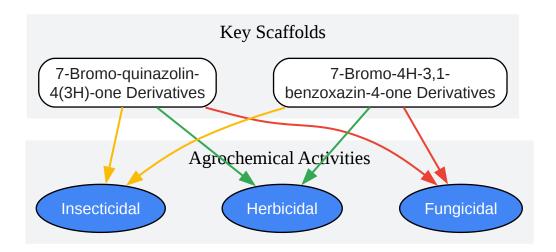
Table 1: Herbicidal Activity of Quinazolin-4(3H)-one Derivatives

Compound Class	Target Weed Species	Activity Indicator	Result	Reference
Quinazolinone- aryloxyphenoxyp ropionate hybrids	Monocotyledono us weeds (e.g., E. crusgalli)	% Inhibition	>90% at 375 g ha ⁻¹ (pre- emergence)	[1]
Quinazolinone- phenoxypropiona te hybrids	Monocotyledono us weeds (e.g., E. crusgalli)	% Inhibition	>80% at 150 g	[3]

Table 2: Antifungal and Antibacterial Activity of Brominated Quinazolinone Derivatives

Compound Class	Target Pathogen	Activity Indicator	Result	Reference
6-Bromo-2- methyl-3- (substituted phenyl)-(3H)- quinazolin-4- ones	Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger	Zone of Inhibition (mm)	Significant activity comparable to standard drugs	[2]
Various quinazolinone derivatives	C. albicans, A. niger	MIC (μg/mL)	Good activity (MICs of 32 or 64 µg/mL for some derivatives)	[4]

Visualizations


The following diagrams illustrate the synthetic pathways and logical relationships in the application of **2-amino-4-bromobenzoic acid** in agrochemical synthesis.

Click to download full resolution via product page

Caption: Synthetic pathway from **2-amino-4-bromobenzoic acid** to agrochemical scaffolds.

Click to download full resolution via product page

Caption: Relationship between chemical scaffolds and their agrochemical applications.

Conclusion

2-Amino-4-bromobenzoic acid serves as a strategic starting material for the synthesis of a variety of heterocyclic compounds with significant potential in the agrochemical sector. The resulting 7-bromo-quinazolin-4(3H)-one and 7-bromo-4H-3,1-benzoxazin-4-one scaffolds offer a rich platform for the development of new and effective herbicides, fungicides, and insecticides. Further exploration of the structure-activity relationships of derivatives from these scaffolds is warranted to unlock their full potential in addressing the ongoing challenges in crop protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]
- 4. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-4-bromobenzoic Acid: A Versatile Scaffold for Agrochemical Innovation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266472#2-amino-4-bromobenzoic-acid-as-a-building-block-for-agrochemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com